molecular formula C12H16N2O B13195991 5-(2,5-Dimethylphenyl)piperazin-2-one

5-(2,5-Dimethylphenyl)piperazin-2-one

Katalognummer: B13195991
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: PCGCUYXVVUUDER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,5-Dimethylphenyl)piperazin-2-one is a chemical compound with the molecular formula C12H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Vorbereitungsmethoden

The synthesis of 5-(2,5-Dimethylphenyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired piperazinone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

5-(2,5-Dimethylphenyl)piperazin-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(2,5-Dimethylphenyl)piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives and complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are often explored for their potential as pharmaceutical agents, and this compound may be investigated for similar uses.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(2,5-Dimethylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

5-(2,5-Dimethylphenyl)piperazin-2-one can be compared with other piperazine derivatives, such as:

This compound is unique due to its specific substitution pattern on the piperazine ring, which can influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

5-(2,5-dimethylphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-8-3-4-9(2)10(5-8)11-6-14-12(15)7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15)

InChI-Schlüssel

PCGCUYXVVUUDER-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)C2CNC(=O)CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.